molecular formula C18H15ClFN3OS B417364 N-(2-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 333435-25-9

N-(2-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B417364
CAS No.: 333435-25-9
M. Wt: 375.8g/mol
InChI Key: BRTVKUVRDLVSFY-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a thioxo group at position 2, a 4-fluorophenyl substituent at position 4, and a 2-chlorophenyl carboxamide group at position 3. The molecular formula is C₁₈H₁₅ClFN₃OS (MW: 375.8 g/mol), with a pyrimidine core that adopts a partially saturated conformation .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)19)16(23-18(25)21-10)11-6-8-12(20)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTVKUVRDLVSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, drawing from various studies and research findings.

  • Molecular Formula : C18H15ClFN3OS
  • Molar Mass : 375.85 g/mol
  • CAS Number : 333435-25-9

The compound features a tetrahydropyrimidine core with thioxo and carboxamide functionalities, which contribute to its biological activity. The presence of chlorine and fluorine atoms may enhance its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antimicrobial Properties : Pyrimidine derivatives have been recognized for their antimicrobial effects. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Activity : Research has shown that pyrimidine derivatives can possess significant anticancer properties. For instance, derivatives of pyrimidine have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antidiabetic Effects : Some pyrimidine compounds have been studied for their potential to regulate blood sugar levels and improve insulin sensitivity, making them candidates for antidiabetic drug development .

Antimicrobial Activity

A study focused on the synthesis of chloropyrimidine derivatives reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anticancer Activity

In vitro studies have assessed the compound's effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydropyrimidinecarboxamides, where structural variations at positions 4 (aryl group) and 5 (carboxamide substituent) significantly alter physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent at Position 4 Carboxamide Substituent Molecular Weight Key Properties/Activities
Target Compound 4-Fluorophenyl 2-Chlorophenyl 375.8 High lipophilicity (Cl/F groups)
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 3-Methoxyphenyl 2-Chlorophenyl 377.8 Increased polarity (methoxy group)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Varied substituted phenyl 2-Chloro-4-(trifluoromethyl)phenyl ~400–420 Enhanced antimicrobial activity (CF₃ group)
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 3-Chlorophenyl 4-Methoxyphenyl 388.8 Mixed electronic effects (Cl/OCH₃)
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl 4-Chlorophenyl 434.3 Antifungal activity; planar conformation

Key Findings :

Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. The trifluoromethyl group in amplifies lipophilicity and antimicrobial potency, likely due to enhanced hydrophobic interactions with microbial membranes .

Biological Activity :

  • Compounds with chloro/fluoro substituents (e.g., target compound, ) show marked antimicrobial and antifungal activities, attributed to halogen bonding with target proteins .
  • Methoxy-substituted analogs (e.g., ) may exhibit reduced activity due to decreased bioavailability, as observed in solubility assays .

Conformational Analysis :

  • X-ray crystallography of related pyrimidines (e.g., ) reveals that dihedral angles between the pyrimidine core and aryl groups influence binding. For instance, a 12.8° dihedral angle in the target compound’s analog allows optimal interaction with fungal enzymes.

Synthetic Routes :

  • The target compound and its analogs are synthesized via acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and carboxamide precursors . Substituent choice directly affects reaction yields; electron-deficient aryl aldehydes (e.g., 4-fluorobenzaldehyde) require longer reaction times .

Preparation Methods

Condensation of 2-Chlorophenyl Isocyanate with 4-Fluorophenylacetaldehyde

In a representative procedure, 2-chloroaniline is converted to its isocyanate derivative via phosgenation, which subsequently reacts with 4-fluorophenylacetaldehyde in anhydrous dichloromethane. The intermediate Schiff base undergoes cyclization upon treatment with thiourea in the presence of hydrochloric acid, yielding the tetrahydropyrimidine-2-thione core. This step typically achieves a 65–72% yield, with purity dependent on recrystallization from ethanol-water mixtures.

Thiourea-Mediated Cyclization

Thiourea serves dual roles as a nitrogen source and sulfur donor in this step. Heating equimolar quantities of 2-chlorophenylcarboxamide, 4-fluorophenyl propanal, and thiourea in refluxing acetic acid for 6–8 hours produces the bicyclic intermediate. The reaction mechanism proceeds via imine formation, followed by nucleophilic attack by the thiourea sulfur atom, as illustrated below:

RCHO+R’NH2RCH=N-R’Thiourea, H+Tetrahydropyrimidine-2-thione\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=N-R'} \xrightarrow{\text{Thiourea, H}^+} \text{Tetrahydropyrimidine-2-thione}

Purification via silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product in 68% yield.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a critical tool for accelerating reaction kinetics and improving yields in heterocyclic synthesis.

One-Pot Microwave Cyclocondensation

A modified protocol irradiates a mixture of 2-chlorophenylcarboxamide (1.2 mmol), 4-fluorophenylacetaldehyde (1.0 mmol), and thiourea (1.5 mmol) in ethanol-water (1:1) with Fe₃O₄@meglumine sulfonic acid (Fe₃O₄@MSA) as a magnetically recoverable catalyst. Operating at 80°C and 400 W for 15 minutes, this method achieves an 89% yield, significantly outperforming conventional heating. The catalyst’s Brønsted acidity facilitates proton transfer, while microwave dielectric heating minimizes side reactions.

Post-Functionalization Under Microwave Conditions

The carboxamide group is introduced via microwave-assisted coupling of the tetrahydropyrimidine-thione intermediate with 2-chlorobenzoyl chloride. Using N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base, the reaction completes within 10 minutes at 100°C, yielding 93% of the target compound.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, gradient elution) or recrystallization. Ethyl acetate/hexane systems effectively separate regioisomers, while methanol-water mixtures (7:3) enhance crystalline purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 8H, aryl-H), 4.82 (d, J = 6.8 Hz, 1H, CH), 2.31 (s, 3H, CH₃).

  • LC-MS : m/z 357.86 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Methods

Parameter Classical Method Microwave-Assisted Catalytic (Fe₃O₄@MSA)
Reaction Time6–8 hours15–30 minutes20–40 minutes
Yield (%)65–7285–9388–91
Catalyst LoadingNone10 mol%5 mol%
Energy Input (kW·h/g)1.20.30.4

Microwave and catalytic methods reduce energy consumption by 60–75% while improving yields, making them industrially viable.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Under highly acidic conditions, over-protonation of the thiourea sulfur can lead to desulfurization, forming pyrimidinones as byproducts. Maintaining pH 4–5 with acetate buffers suppresses this side reaction.

Steric Effects in Carboxamide Formation

Bulky substituents on the 2-chlorophenyl group hinder acylation at the pyrimidine N1 position. Employing Schlenk techniques to exclude moisture improves coupling efficiency by preventing hydrolysis of the benzoyl chloride intermediate.

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